4-(Methoxycarbonyl)-1-(2-oxo-2-phenylethyl)pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxycarbonyl)-1-(2-oxo-2-phenylethyl)pyridinium is a chemical compound that belongs to the pyridinium family This compound is characterized by the presence of a methoxycarbonyl group and a 2-oxo-2-phenylethyl group attached to the pyridinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-1-(2-oxo-2-phenylethyl)pyridinium typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the methoxycarbonyl and 2-oxo-2-phenylethyl groups. One common method involves the use of esterification reactions to introduce the methoxycarbonyl group, followed by the addition of the 2-oxo-2-phenylethyl group through a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and acylation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)-1-(2-oxo-2-phenylethyl)pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxycarbonyl and 2-oxo-2-phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Methoxycarbonyl)-1-(2-oxo-2-phenylethyl)pyridinium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)-1-(2-oxo-2-phenylethyl)pyridinium involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The methoxycarbonyl and 2-oxo-2-phenylethyl groups play a crucial role in determining its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2-phenylethyl 4-methylbenzenesulfonate
- 2-oxo-2-phenylethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate
- 2-oxo-2-phenylethyl 4-[hydroxy(phenyl)methyl]benzoate
Uniqueness
4-(Methoxycarbonyl)-1-(2-oxo-2-phenylethyl)pyridinium is unique due to the presence of both methoxycarbonyl and 2-oxo-2-phenylethyl groups on the pyridinium ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H14NO3+ |
---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
methyl 1-phenacylpyridin-1-ium-4-carboxylate |
InChI |
InChI=1S/C15H14NO3/c1-19-15(18)13-7-9-16(10-8-13)11-14(17)12-5-3-2-4-6-12/h2-10H,11H2,1H3/q+1 |
InChI Key |
VUXGOEHUBPSSOX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=[N+](C=C1)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.